Spop-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

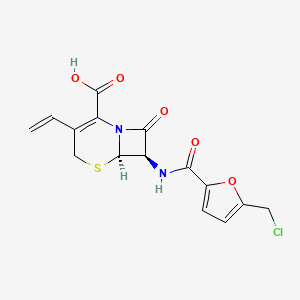

Molecular Formula |

C15H13ClN2O5S |

|---|---|

Molecular Weight |

368.8 g/mol |

IUPAC Name |

(6R,7R)-7-[[5-(chloromethyl)furan-2-carbonyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H13ClN2O5S/c1-2-7-6-24-14-10(13(20)18(14)11(7)15(21)22)17-12(19)9-4-3-8(5-16)23-9/h2-4,10,14H,1,5-6H2,(H,17,19)(H,21,22)/t10-,14-/m1/s1 |

InChI Key |

LXMSBYPRLHUMJB-QMTHXVAHSA-N |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Spop-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spop-IN-2, also identified as compound E1, is a novel small molecule inhibitor of the Speckle-type POZ protein (SPOP), a substrate recognition component of the CULLIN3-RING ubiquitin ligase complex. By disrupting the interaction between SPOP and its substrates, this compound selectively impedes the proliferation of clear cell renal cell carcinoma (ccRCC) cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and presenting relevant experimental data and protocols.

Introduction to SPOP and its Role in ccRCC

Speckle-type POZ protein (SPOP) functions as a critical adaptor protein within the CULLIN3-RING E3 ubiquitin ligase complex, where it is responsible for recognizing and binding to specific substrate proteins, thereby targeting them for ubiquitination and subsequent proteasomal degradation. SPOP regulates the levels of numerous proteins involved in diverse cellular processes, including cell cycle progression, apoptosis, and signal transduction.

In the context of clear cell renal cell carcinoma (ccRCC), SPOP is frequently overexpressed and mislocalized to the cytoplasm. This aberrant cytoplasmic localization leads to the ubiquitination and degradation of several tumor suppressor proteins, including Phosphatase and Tensin Homolog (PTEN), Dual Specificity Phosphatase 7 (DUSP7), and the pro-apoptotic protein DAXX. The loss of these key tumor suppressors contributes to the activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, and ultimately promotes tumorigenesis. Consequently, the inhibition of SPOP's substrate binding activity presents a promising therapeutic strategy for the treatment of ccRCC.

Mechanism of Action of this compound

This compound is a β-lactam derivative designed to competitively inhibit the binding of substrates to the MATH (Meprin and TRAF homology) domain of SPOP. The MATH domain is the primary site of substrate recognition, and by occupying this domain, this compound effectively prevents the recruitment of SPOP substrates to the E3 ligase complex.

The primary mechanism of action of this compound involves the following key steps:

-

Direct Binding to the SPOP MATH Domain: this compound physically interacts with the substrate-binding pocket of the SPOP MATH domain.

-

Disruption of SPOP-Substrate Interactions: This binding event competitively inhibits the association of endogenous SPOP substrates, such as PTEN and DUSP7, with the SPOP protein.

-

Substrate Stabilization: By preventing their ubiquitination and degradation, this compound leads to the accumulation of SPOP's tumor-suppressive substrates within the cell.

-

Inhibition of Downstream Pro-Survival Signaling: The stabilization of PTEN, a negative regulator of the PI3K/AKT pathway, leads to decreased phosphorylation of AKT. Similarly, the stabilization of DUSP7, a phosphatase that inactivates ERK, results in reduced ERK phosphorylation.

-

Selective Inhibition of ccRCC Cell Proliferation: The culmination of these effects is the selective inhibition of proliferation and colony formation in ccRCC cell lines that are dependent on cytoplasmic SPOP activity.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 0.58 μM | Fluorescence Polarization | [1] |

| Table 1: In Vitro Inhibitory Activity of this compound. |

| Cell Line | Effect | Assay | Reference |

| OS-RC-2 | Selective inhibition of colony formation | Colony Formation Assay | [2] |

| 786-O | Selective inhibition of colony formation | Colony Formation Assay | [2] |

| A498 | Selective inhibition of colony formation | Colony Formation Assay | [2] |

| 769-P | Selective inhibition of colony formation | Colony Formation Assay | [2] |

| Table 2: Cellular Activity of this compound in ccRCC Cell Lines. |

Signaling Pathways and Experimental Workflows

SPOP Signaling Pathway in ccRCC and the Effect of this compound

The following diagram illustrates the SPOP signaling pathway in ccRCC and the mechanism of inhibition by this compound.

References

The Discovery and Development of Spop-IN-2: A Technical Guide to a Novel SPOP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that has emerged as a critical regulator in various cellular processes, including cell cycle control, development, and tumorigenesis. Its role in cancer is context-dependent, acting as a tumor suppressor in some cancers like prostate cancer, while promoting oncogenesis in others, such as clear cell renal cell carcinoma (ccRCC). In ccRCC, SPOP is frequently overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins for degradation, including Phosphatase and tensin homolog (PTEN) and Dual-specificity phosphatase 7 (DUSP7). This activity leads to the activation of pro-survival signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting cancer cell proliferation and survival. The discovery of small molecule inhibitors that can disrupt the SPOP-substrate interaction therefore represents a promising therapeutic strategy for ccRCC. This technical guide provides an in-depth overview of the discovery and development of Spop-IN-2, a potent and selective SPOP inhibitor. We detail the quantitative data associated with its inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.

Introduction to SPOP and Its Role in Cancer

SPOP functions as a substrate recognition component of the CULLIN3-RING E3 ubiquitin ligase complex. The N-terminal MATH domain of SPOP is responsible for binding to specific degron motifs within its substrate proteins, thereby targeting them for ubiquitination and subsequent proteasomal degradation. In ccRCC, the cytoplasmic accumulation of SPOP leads to the degradation of key tumor suppressors:

-

PTEN: A phosphatase that negatively regulates the PI3K/AKT signaling pathway. Its degradation by SPOP leads to the constitutive activation of this pathway, promoting cell growth and survival.

-

DUSP7: A phosphatase that dephosphorylates and inactivates ERK, a key component of the MAPK signaling pathway. SPOP-mediated degradation of DUSP7 results in sustained ERK activation, contributing to cell proliferation.

Given the oncogenic role of SPOP in ccRCC, inhibiting its interaction with these substrates is a rational approach to restoring normal cellular signaling and suppressing tumor growth.

This compound: A Potent SPOP Inhibitor

This compound is a small molecule inhibitor designed to competitively block the substrate-binding site of the SPOP MATH domain. It was developed from a series of β-lactam derivatives based on the initial hit compound 230D7.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its precursor was determined using a fluorescence polarization (FP) assay.

| Compound | IC50 (µM) |

| This compound | 0.58[1][2] |

| 230D7 | 12.52 |

Table 1: In vitro inhibitory activity of this compound and its precursor compound 230D7 against the SPOP-substrate interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay is used to measure the ability of a test compound to disrupt the interaction between the SPOP MATH domain and a fluorescently labeled peptide derived from a known SPOP substrate.

Principle: A small, fluorescently labeled peptide (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SPOP MATH domain, the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent probe from the SPOP MATH domain, causing a decrease in polarization.

Materials:

-

Recombinant human SPOP MATH domain protein

-

Fluorescently labeled puc-SBC1 peptide probe (e.g., FAM-labeled)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, 0.1% BSA, 0.01% Tween-20)

-

This compound or other test compounds

-

384-well black, non-binding microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the SPOP MATH domain protein and the fluorescently labeled puc-SBC1 peptide probe in the assay buffer. The final concentrations should be optimized for a stable and robust assay window (e.g., 200 nM SPOP MATH domain and 10 nM probe).

-

Prepare serial dilutions of this compound or other test compounds in the assay buffer.

-

In a 384-well plate, add the test compounds to the wells.

-

Add the SPOP MATH domain and fluorescent probe solution to each well.

-

Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pull-Down Assay

This assay is used to confirm the ability of this compound to disrupt the interaction between SPOP and its full-length protein substrates in a cellular context.

Principle: A tagged "bait" protein (e.g., GST-SPOP) is immobilized on affinity beads. A cell lysate containing the "prey" protein (e.g., Myc-PTEN or Myc-DUSP7) is incubated with the beads. If the proteins interact, the prey protein will be "pulled down" with the bait protein. The effect of an inhibitor on this interaction can be assessed by adding it to the incubation mixture.

Materials:

-

Expression vectors for tagged SPOP (e.g., pGEX-SPOP) and tagged substrates (e.g., pcDNA-Myc-PTEN, pcDNA-Myc-DUSP7)

-

Cell line for transfection (e.g., HEK293T)

-

Transfection reagent

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

-

Affinity beads (e.g., Glutathione-Sepharose beads for GST-tagged proteins)

-

Wash buffer (e.g., lysis buffer with a lower concentration of detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

This compound

-

Antibodies against the tags (e.g., anti-GST, anti-Myc) and proteins of interest.

Procedure:

-

Co-transfect cells with expression vectors for the tagged bait and prey proteins.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the cell lysate with affinity beads to immobilize the bait protein.

-

Wash the beads to remove non-specific binding proteins.

-

Incubate the beads with a fresh cell lysate containing the prey protein in the presence of varying concentrations of this compound or vehicle control.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the respective tags to detect the bait and prey proteins. A decrease in the amount of pulled-down prey protein in the presence of this compound indicates inhibition of the interaction.[3]

Colony Formation Assay

This assay assesses the long-term effect of this compound on the survival and proliferative capacity of cancer cells.

Principle: Single cells are seeded at a low density and allowed to grow and form colonies over an extended period. The number and size of the colonies formed are indicative of the cells' ability to undergo sustained proliferation.

Materials:

-

ccRCC cell lines (e.g., OS-RC-2, 786-O, A498, 769-P)

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed the ccRCC cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM) or vehicle control.[4]

-

Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium with fresh inhibitor every 2-3 days.

-

After the incubation period, wash the colonies with PBS, fix them with the fixation solution, and then stain them with crystal violet solution.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Quantify the effect of this compound on colony formation relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

SPOP Signaling Pathway in ccRCC and the Mechanism of Action of this compound

The following diagram illustrates the SPOP signaling pathway in ccRCC and the point of intervention for this compound.

Experimental Workflow for this compound Discovery and Characterization

This diagram outlines the logical flow of experiments from initial screening to cellular characterization of SPOP inhibitors.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ccRCC. Its ability to potently and selectively inhibit the SPOP-substrate interaction leads to the stabilization of key tumor suppressors, thereby attenuating the oncogenic signaling pathways that drive ccRCC progression. The experimental protocols and workflows detailed in this guide provide a comprehensive resource for researchers in the field of SPOP biology and drug discovery. Further preclinical and clinical development of this compound and similar SPOP inhibitors holds great promise for the treatment of ccRCC and potentially other cancers where SPOP plays an oncogenic role.

References

Downstream Effects of SPOP Inhibition by Spop-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speckle-type POZ protein (SPOP) is a crucial component of the CUL3-RING ubiquitin ligase complex, functioning as a substrate adaptor that targets a multitude of proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] Its role in cellular homeostasis is underscored by its frequent mutation or dysregulation in various cancers. In prostate cancer, loss-of-function mutations in SPOP are common, leading to the stabilization of oncoproteins and driving tumorigenesis. Conversely, in clear-cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes cancer progression by degrading tumor suppressor proteins. This context-dependent role of SPOP has made it an attractive target for therapeutic intervention.

Spop-IN-2, also known as compound E1, is a recently developed small molecule inhibitor of SPOP. It is a β-lactam derivative that has been shown to effectively disrupt the interaction between SPOP and its substrates. This technical guide provides an in-depth overview of the known downstream effects of SPOP inhibition by this compound and its closely related analogs, with a focus on quantitative data, experimental methodologies, and the visualization of affected signaling pathways.

Mechanism of Action

This compound and its precursors, such as compounds 6b and 6lc, function by competitively binding to the MATH domain of SPOP, the substrate-binding pocket. This inhibition prevents the recruitment of SPOP substrates to the CUL3-RING E3 ubiquitin ligase complex, thereby sparing them from degradation. The primary downstream consequence of this action is the stabilization and accumulation of various SPOP substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its analogs.

Table 1: Inhibitor Potency and Binding Affinity

| Compound | Target | Assay | Value | Cell Line/System | Reference |

| This compound (E1) | SPOP | IC50 | 0.58 µM | (not specified) | |

| This compound (E1) | SPOP MATH domain | KD | 1.54 µM | SPR | |

| 6b | SPOP | KD | 35 µM | in vitro | |

| 6lc | A498 cells | IC50 | 2.1 µM | Cell viability | |

| 6lc | OS-RC-2 cells | IC50 | 3.5 µM | Cell viability |

Table 2: Effects on Cell Viability and Colony Formation

| Compound | Cell Line(s) | Effect | Concentration Range | Reference |

| This compound (E1) | OS-RC-2, 786-O, A498, 769-P (ccRCC) | Selective inhibition of colony formation | 0-50 µM | |

| 6lc | A498, OS-RC-2 (ccRCC) | Suppression of viability and colony formation | (not specified) |

Downstream Signaling Pathways

Inhibition of SPOP by this compound and its analogs leads to the stabilization of key tumor suppressor proteins, which in turn modulates critical downstream signaling pathways. The most well-documented effects are on the PI3K/AKT and MAPK/ERK pathways.

PI3K/AKT/mTOR Pathway

A primary substrate of SPOP in the context of ccRCC is the tumor suppressor PTEN (Phosphatase and Tensin Homolog). PTEN is a critical negative regulator of the PI3K/AKT/mTOR pathway. By inhibiting SPOP, this compound prevents the degradation of PTEN, leading to its accumulation. Increased PTEN levels result in the dephosphorylation of PIP3 to PIP2, which in turn inhibits the activation of AKT. The downstream consequence is a reduction in phosphorylated AKT (p-AKT) and a dampening of the entire PI3K/AKT/mTOR signaling cascade, which is a key driver of cell growth, proliferation, and survival.

MAPK/ERK Pathway

Another important SPOP substrate is the dual-specificity phosphatase 7 (DUSP7), which is a negative regulator of the MAPK/ERK pathway. Similar to PTEN, SPOP inhibition by this compound leads to the accumulation of DUSP7. Elevated DUSP7 levels result in the dephosphorylation and inactivation of ERK (extracellular signal-regulated kinase). This leads to a decrease in phosphorylated ERK (p-ERK) and subsequent downregulation of the MAPK/ERK signaling pathway, which is also critically involved in cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of SPOP inhibition.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if this compound disrupts the interaction between SPOP and its substrates (e.g., PTEN).

Materials:

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against SPOP or the substrate protein

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and western blot reagents

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with beads/resin.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads/resin and incubate for 1-4 hours at 4°C.

-

Wash the beads/resin several times with wash buffer.

-

Elute the protein complexes from the beads/resin using elution buffer.

-

Analyze the eluates by SDS-PAGE and western blotting using antibodies against SPOP and the substrate protein.

Western Blotting for Phosphorylated Proteins

This protocol is used to quantify the levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) following treatment with this compound.

Materials:

-

Cell culture dishes

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the co-IP protocol.

-

Lyse cells and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-AKT) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total AKT) to normalize for loading.

Conclusion

This compound is a promising SPOP inhibitor that demonstrates clear downstream effects on key oncogenic signaling pathways. By preventing the SPOP-mediated degradation of tumor suppressors such as PTEN and DUSP7, this compound effectively downregulates the PI3K/AKT/mTOR and MAPK/ERK pathways. This leads to reduced cell proliferation and viability, particularly in cancer cells that are dependent on SPOP activity, such as ccRCC. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced downstream effects of this compound and to evaluate its therapeutic potential in various cancer models. As research in this area continues, a more comprehensive understanding of the full spectrum of SPOP substrates and the global cellular response to its inhibition will undoubtedly emerge, paving the way for novel cancer therapies.

References

- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges and opportunities for the diverse substrates of SPOP E3 ubiquitin ligase in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updates on SPOP Gene Mutations in Prostate Cancer and Computational Insights From TCGA cBioPortal Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity [frontiersin.org]

The Disruption of SPOP-Substrate Interactions by Spop-IN-2: A Technical Guide to its Effects on PTEN and DUSP7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of Spop-IN-2, a potent inhibitor of the Speckle-type POZ protein (SPOP). In clear cell renal cell carcinoma (ccRCC), the mislocalization and overexpression of SPOP in the cytoplasm lead to the degradation of key tumor suppressors, including PTEN and DUSP7, driving oncogenesis. This compound offers a targeted approach to counteract this by disrupting the SPOP-substrate interaction, thereby restoring the levels and functions of these critical proteins. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows.

Data Presentation: Quantitative Effects of SPOP Inhibition

The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. These compounds effectively disrupt the SPOP-substrate interaction and consequently impact downstream signaling pathways.

| Compound | Assay Type | Target Interaction | IC50 Value | Reference |

| This compound (E1) | Fluorescence Polarization | SPOP-puc_SBC1 peptide | 0.58 μM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the SPOP-substrate interaction.

The treatment of ccRCC cell lines with SPOP inhibitors leads to a dose-dependent increase in the protein levels of PTEN and DUSP7, with a corresponding decrease in the phosphorylation of downstream effectors AKT and ERK.

| Cell Line | Treatment | Concentration | Effect on PTEN | Effect on DUSP7 | Effect on p-AKT (Ser473) | Effect on p-ERK (Thr202/Tyr204) | Reference |

| 786-O, OS-RC-2, A498 | This compound | 0-40 μM | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2] |

| A498, OS-RC-2 | TAT38 (peptide inhibitor) | Dose-dependent | Increased abundance | Increased abundance | Reduced abundance | Reduced abundance | [3] |

Table 2: Cellular Effects of SPOP Inhibitors on PTEN, DUSP7, and Downstream Signaling. The table summarizes the observed qualitative and dose-dependent effects of SPOP inhibitors on key protein levels in various ccRCC cell lines.

Signaling Pathway and Mechanism of Action

In normal cells, SPOP is predominantly localized in the nucleus, where it functions as a substrate adaptor for the CUL3-RING ubiquitin ligase complex, targeting various proteins for ubiquitination and degradation.[4] However, in ccRCC, SPOP is overexpressed and mislocalized to the cytoplasm.[5] This aberrant cytoplasmic SPOP targets tumor suppressors PTEN and DUSP7 for proteasomal degradation. The degradation of PTEN, a negative regulator of the PI3K/AKT pathway, leads to increased AKT phosphorylation and activation of this pro-survival pathway. Similarly, the degradation of DUSP7, a phosphatase that dephosphorylates and inactivates ERK, results in elevated ERK phosphorylation and activation of the MAPK/ERK signaling cascade, which promotes cell proliferation. This compound acts by binding to the substrate-binding pocket of SPOP, thereby competitively inhibiting the interaction with PTEN and DUSP7. This leads to the stabilization and accumulation of these tumor suppressors, resulting in the downregulation of p-AKT and p-ERK, and ultimately, the suppression of ccRCC cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Fluorescence Polarization (FP) Assay for SPOP Inhibition

This assay quantitatively measures the ability of a compound to inhibit the interaction between SPOP and a fluorescently labeled substrate peptide.

Materials:

-

Recombinant SPOP MATH domain (residues 31-167)

-

Fluorescently labeled peptide substrate (e.g., FITC-labeled puc_SBC1)

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

This compound or other test compounds

-

384-well, low-volume, black, non-binding microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the SPOP MATH domain and the fluorescently labeled peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 100 nM SPOP and 10 nM peptide.

-

Serially dilute this compound in DMSO, and then further dilute in assay buffer to achieve the desired final concentrations.

-

In the microplate wells, add the SPOP-peptide solution.

-

Add the diluted this compound or control (DMSO vehicle) to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) to Assess SPOP-Substrate Interaction

This technique is used to demonstrate that this compound disrupts the interaction between SPOP and its substrates (PTEN and DUSP7) in a cellular context.

Materials:

-

ccRCC cells (e.g., 786-O)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against SPOP

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies for western blotting (anti-PTEN, anti-DUSP7, anti-SPOP)

Procedure:

-

Culture ccRCC cells to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with an anti-SPOP antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by western blotting using antibodies against PTEN, DUSP7, and SPOP. A decrease in the amount of co-immunoprecipitated PTEN and DUSP7 with increasing concentrations of this compound indicates disruption of the interaction.

In Vivo Ubiquitination Assay

This assay is performed to show that this compound treatment leads to a decrease in the ubiquitination of PTEN and DUSP7.

Materials:

-

HEK293T cells

-

Plasmids encoding Myc-PTEN or Myc-DUSP7, HA-Ubiquitin, and Flag-SPOP

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (containing 1% SDS to denature proteins)

-

Dilution buffer (to dilute the SDS concentration for immunoprecipitation)

-

Anti-Myc antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for western blotting (anti-HA, anti-Myc)

Procedure:

-

Co-transfect HEK293T cells with plasmids expressing Myc-PTEN or Myc-DUSP7, HA-Ubiquitin, and Flag-SPOP.

-

After 24 hours, treat the cells with this compound or DMSO for 4-6 hours.

-

Add MG132 for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in SDS-containing lysis buffer and heat to denature proteins and disrupt non-covalent interactions.

-

Dilute the lysates to reduce the SDS concentration to allow for immunoprecipitation.

-

Immunoprecipitate Myc-PTEN or Myc-DUSP7 using an anti-Myc antibody.

-

Capture the immune complexes with Protein A/G beads.

-

Wash the beads extensively.

-

Elute the proteins and analyze by western blotting with an anti-HA antibody to detect ubiquitinated PTEN or DUSP7. A decrease in the HA signal in this compound treated samples indicates reduced ubiquitination.

Western Blotting for Protein Level Analysis

This standard technique is used to quantify the levels of total and phosphorylated proteins in cell lysates after treatment with this compound.

Materials:

-

ccRCC cells

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PTEN, anti-DUSP7, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK (Thr202/Tyr204), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat ccRCC cells with a dose range of this compound for a specified time.

-

Prepare cell lysates and determine protein concentrations.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.

This guide provides a comprehensive overview of the effects of this compound on its substrates PTEN and DUSP7, offering both the theoretical framework and the practical methodologies for researchers in the field of cancer biology and drug development. The targeted inhibition of SPOP represents a promising therapeutic strategy for ccRCC, and the information presented here serves as a valuable resource for further investigation and development of this class of inhibitors.

References

- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding SPOP-Substrate Interactions: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Speckle-type POZ (pox virus and zinc finger protein) protein (SPOP) is a critical substrate adaptor for the Cullin 3-RING E3 ubiquitin ligase complex (CRL3). It plays a pivotal role in cellular homeostasis by targeting a diverse array of proteins for ubiquitination and subsequent proteasomal degradation. Dysregulation of SPOP-mediated proteolysis is increasingly implicated in the pathogenesis of various cancers, including prostate and endometrial cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the SPOP-substrate interaction, detailing the molecular architecture of SPOP, the substrate recognition mechanism, and the key signaling pathways it regulates. Furthermore, this guide presents a compilation of quantitative binding data and detailed experimental protocols to facilitate further research in this field.

The SPOP E3 Ubiquitin Ligase Complex: Structure and Function

SPOP functions as the substrate recognition subunit of the CRL3 E3 ubiquitin ligase complex.[1] This complex is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of approximately 80% of intracellular proteins. The core components of the CRL3^SPOP^ complex include Cullin 3 (CUL3), a scaffold protein; Ring-Box 1 (RBX1), a RING finger protein that recruits the ubiquitin-conjugating enzyme (E2); and SPOP, which provides substrate specificity.[2][3]

Domain Architecture of SPOP

Human SPOP is a 374-residue protein composed of three distinct functional domains:

-

MATH Domain (Meprin and TRAF-C Homology): Located at the N-terminus, the MATH domain is responsible for recognizing and binding to specific degron motifs within substrate proteins.[1][3] The majority of cancer-associated mutations in SPOP are found within this domain, highlighting its critical role in substrate recognition.

-

BTB Domain (Broad-Complex, Tramtrack and Bric-a-brac): This central domain mediates the dimerization of SPOP and its interaction with the CUL3 scaffold protein.

-

BACK Domain (BTB and C-terminal Kelch): Located at the C-terminus, the BACK domain contributes to the higher-order oligomerization of SPOP, which enhances its avidity for substrates containing multiple binding motifs.

The oligomerization of SPOP is a key feature that allows for the efficient recognition and ubiquitination of multivalent substrates.

Substrate Recognition: The SPOP-Binding Consensus (SBC) Motif

SPOP recognizes its substrates through a short linear degron motif known as the SPOP-Binding Consensus (SBC) motif. The consensus sequence for the SBC motif is Φ-π-S-S/T-S/T , where:

-

Φ represents a nonpolar residue.

-

π represents a polar residue.

-

S/T represents a serine or threonine residue.

This motif binds to a shallow groove on the surface of the SPOP MATH domain. The interaction is primarily driven by the hydrophobic and polar contacts between the substrate degron and the residues lining the binding cleft of the MATH domain. Some substrates may contain multiple SBC motifs, allowing for multivalent interactions with oligomeric SPOP, which significantly increases the binding avidity and the efficiency of ubiquitination.

Quantitative Analysis of SPOP-Substrate Interactions

The affinity of the SPOP MATH domain for its substrates can vary significantly, reflecting the diverse regulatory roles of SPOP. The dissociation constant (Kd) is a key parameter used to quantify the strength of this interaction. A lower Kd value indicates a higher binding affinity.

| Substrate Peptide | Dissociation Constant (Kd) | Method | Reference |

| Puc (93-107) | ~4 µM | Surface Plasmon Resonance | |

| Puc | 1.1 ± 0.07 µM | Fluorescence Polarization | |

| Puc | 1.4 ± 0.4 µM | Fluorescence Resonance Energy Transfer | |

| MacroH2A | 1.6 ± 0.2 µM | Fluorescence Resonance Energy Transfer | |

| PTEN | 5.5 ± 0.5 µM | Fluorescence Resonance Energy Transfer | |

| MyD88 | 0.26 ± 0.07 µM | Fluorescence Polarization | |

| Pdx1 | ~48 ± 13 µM | Fluorescence Polarization |

Key Signaling Pathways Regulated by SPOP

SPOP-mediated degradation of its substrates plays a crucial role in the regulation of several key signaling pathways implicated in cancer development and progression.

Androgen Receptor (AR) Signaling

The androgen receptor is a key driver of prostate cancer. SPOP targets the full-length AR for ubiquitination and degradation by recognizing a conserved SBC motif within the AR hinge region. In prostate cancer, mutations in the SPOP MATH domain abrogate this interaction, leading to the stabilization and accumulation of AR, which in turn promotes tumor growth. Androgens have been shown to antagonize SPOP-mediated AR degradation, while antiandrogens promote it.

References

Spop-IN-2 and the Ubiquitin-Proteasome System: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of Spop-IN-2 in the Ubiquitin-Proteasome System.

Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a vast array of cellular processes. A key component of this system is the Speckle-type POZ (pox virus and zinc finger protein) protein (SPOP), which functions as a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase (CRL3) complex. SPOP mediates the ubiquitination and subsequent proteasomal degradation of a multitude of protein substrates, playing a pivotal role in cellular homeostasis. Dysregulation of SPOP activity is implicated in various cancers, where it can act as either a tumor suppressor or an oncoprotein depending on the cellular context.

In certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, leading to the degradation of tumor suppressor proteins and promoting tumorigenesis. This has positioned SPOP as a promising therapeutic target. This compound (also referred to as compound E1) has emerged as a potent and selective small molecule inhibitor of SPOP, offering a valuable tool for both basic research and potential drug development. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role within the ubiquitin-proteasome system, and detailed methodologies for its characterization.

The Role of SPOP in the Ubiquitin-Proteasome System

SPOP is a 374-residue protein characterized by two primary functional domains: an N-terminal MATH (Meprin and TRAF Homology) domain and a C-terminal BTB (Broad-Complex, Tramtrack and Bric-a-brac)/POZ (Poxvirus and Zinc finger) domain.[1] The MATH domain is responsible for recognizing and binding to specific SPOP-binding consensus (SBC) motifs on substrate proteins. The BTB domain facilitates the dimerization of SPOP and its interaction with the Cullin 3 (CUL3) scaffold protein, a core component of the CRL3 E3 ubiquitin ligase complex.[1]

The CRL3SPOP complex functions by bringing the substrate, bound to SPOP's MATH domain, into proximity with an E2 ubiquitin-conjugating enzyme, which is recruited by the RING-box 1 (RBX1) protein associated with CUL3. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the substrate, leading to the formation of a polyubiquitin chain. This polyubiquitin tag marks the substrate for recognition and degradation by the 26S proteasome.

SPOP's substrate repertoire is diverse and includes proteins involved in critical signaling pathways, such as:

-

PTEN (Phosphatase and Tensin Homolog): A tumor suppressor that negatively regulates the PI3K/AKT signaling pathway.[1][2]

-

DUSP7 (Dual Specificity Phosphatase 7): A phosphatase that dephosphorylates and inactivates ERK, a key component of the MAPK signaling pathway.[2]

-

Androgen Receptor (AR): A nuclear receptor crucial for prostate cancer development and progression.

-

ERG (ETS-related gene): An oncogenic transcription factor.

-

SRC-3 (Steroid Receptor Coactivator-3): A coactivator for nuclear receptors.

-

ATF2 (Activating Transcription Factor 2): A transcription factor involved in cellular stress responses.

The role of SPOP in cancer is context-dependent. In prostate cancer, SPOP often harbors mutations in its MATH domain that disrupt substrate binding, leading to the accumulation of oncoproteins and promoting tumor growth. In contrast, in ccRCC, wild-type SPOP is overexpressed and mislocalized to the cytoplasm, where it targets tumor suppressors like PTEN and DUSP7 for degradation, thereby promoting cell proliferation and survival. This oncogenic role of SPOP in ccRCC makes it an attractive target for therapeutic intervention.

This compound: A Potent Inhibitor of the SPOP-Substrate Interaction

This compound is a small molecule inhibitor designed to disrupt the interaction between the SPOP MATH domain and its substrates. By competitively binding to the substrate-binding pocket of the MATH domain, this compound prevents the recruitment of SPOP substrates to the CRL3SPOP E3 ligase complex. This inhibition leads to the stabilization and accumulation of SPOP substrates, thereby counteracting the oncogenic effects of SPOP overexpression in cancers like ccRCC.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the SPOP-substrate protein-protein interaction (PPI). This leads to a cascade of downstream effects:

-

Inhibition of Substrate Ubiquitination: By blocking substrate binding to SPOP, this compound prevents the polyubiquitination of these target proteins.

-

Stabilization of Tumor Suppressors: In the context of ccRCC, where SPOP targets tumor suppressors for degradation, this compound treatment leads to the accumulation of proteins like PTEN and DUSP7.

-

Downregulation of Oncogenic Signaling: The stabilization of PTEN and DUSP7 results in the attenuation of the PI3K/AKT and MAPK/ERK signaling pathways, respectively, which are critical for cancer cell proliferation and survival.

-

Selective Cytotoxicity: this compound exhibits selective cytotoxicity towards cancer cells that are dependent on oncogenic SPOP activity, such as ccRCC cell lines, while having minimal effects on non-cancerous cells.

Quantitative Data

The potency of this compound and related compounds has been quantified through various biochemical and cell-based assays. The following tables summarize the available quantitative data for key SPOP inhibitors.

Table 1: Binding Affinity and Inhibitory Concentration of SPOP Inhibitors

| Compound | IC50 (SPOP Inhibition) | Kd (Binding to SPOP) | Cell-based IC50 (A498 cells) | Cell-based IC50 (OS-RC-2 cells) |

| This compound (E1) | 0.58 µM | 1.54 µM | - | - |

| 6a | - | 62 µM | - | - |

| 6b | 3.58 µM | 35 µM | 2-10.2 µM | 2-10.2 µM |

| 6lc | - | - | 2.1 µM | 3.5 µM |

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other SPOP inhibitors.

Fluorescence Polarization (FP) Assay for SPOP-Inhibitor Binding

This assay is used to determine the binding affinity (Kd) of inhibitors to the SPOP MATH domain by measuring the change in polarization of a fluorescently labeled peptide derived from a known SPOP substrate.

Materials:

-

Purified SPOP MATH domain protein

-

Fluorescently labeled peptide from an SPOP substrate (e.g., fluorescein-labeled Puc peptide, f-Puc)

-

This compound and other test compounds

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the SPOP MATH domain in assay buffer.

-

Prepare a stock solution of the f-Puc peptide in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add a fixed concentration of the SPOP MATH domain and f-Puc peptide to each well. The final concentrations should be optimized to be at or below the Kd of the peptide-protein interaction to ensure a sensitive assay.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no SPOP protein (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the anisotropy or polarization values for each well.

-

Plot the polarization values as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent peptide.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent peptide and its concentration.

-

In Vivo Ubiquitination Assay

This assay is used to determine if this compound can inhibit the SPOP-mediated ubiquitination of a specific substrate within a cellular context.

References

- 1. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]

- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

SPOP: A Dual-Function E3 Ligase Adaptor as a Compelling Therapeutic Target in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Speckle-type POZ (pox virus and zinc finger) protein (SPOP) has emerged as a critical regulator in cancer biology, functioning as a substrate receptor for the CUL3-RBX1 E3 ubiquitin ligase complex. Its role is remarkably context-dependent, acting as a tumor suppressor in some malignancies, such as prostate and endometrial cancers, while exhibiting oncogenic properties in others, notably kidney cancer.[1][2][3] This dichotomy is largely dictated by the specific cellular context and the array of substrates it targets for ubiquitination and subsequent proteasomal degradation. The frequent mutation of SPOP in various cancers underscores its significance in tumorigenesis and presents a unique opportunity for therapeutic intervention.[4] This technical guide provides a comprehensive overview of SPOP's function, its intricate signaling networks, and its validation as a therapeutic target, complete with detailed experimental protocols and data presented for scientific and drug development professionals.

The Core Biology of SPOP

SPOP is a key component of the Cullin-RING E3 ubiquitin ligase (CRL) family, specifically the CRL3 subtype.[5] Structurally, SPOP is characterized by two primary functional domains: an N-terminal MATH (Meprin and TRAF Homology) domain, which is responsible for substrate recognition and binding, and a C-terminal BTB (Bric-a-brac, Tramtrack, and Broad complex) domain that facilitates dimerization and interaction with CUL3. This architecture allows SPOP to act as a bridge, recruiting specific substrates to the CRL3 complex for polyubiquitination and subsequent degradation by the 26S proteasome.

Mutations in SPOP are most commonly found in the MATH domain, leading to altered substrate binding and, consequently, dysregulated protein degradation. In prostate cancer, for instance, SPOP mutations are frequent and often result in the stabilization of oncoproteins such as the androgen receptor (AR) and BET proteins, thereby driving tumor progression. Conversely, in clear cell renal cell carcinoma (ccRCC), wild-type SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes the degradation of tumor suppressors like PTEN, contributing to an oncogenic phenotype.

SPOP-Mediated Signaling Pathways in Cancer

SPOP sits at the hub of several critical signaling pathways implicated in cancer. Its substrates are key players in cell proliferation, survival, apoptosis, and DNA damage response.

The SPOP-Androgen Receptor (AR) Axis in Prostate Cancer

In prostate cancer, SPOP acts as a tumor suppressor by targeting the AR for degradation. Wild-type SPOP recognizes and binds to a specific degron motif in the AR, leading to its ubiquitination and subsequent proteasomal degradation. This process is antagonized by androgens. Mutations in the SPOP MATH domain disrupt this interaction, leading to AR stabilization and enhanced AR signaling, a key driver of prostate cancer.

SPOP and BET Protein Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in transcriptional regulation. SPOP targets BET proteins for degradation. In prostate cancer, SPOP mutations lead to the stabilization of BRD4, conferring resistance to BET inhibitors. In contrast, certain endometrial cancer-associated SPOP mutations enhance the degradation of BET proteins, sensitizing these tumors to BET inhibitors.

SPOP's Role in the Hippo and PI3K/AKT Pathways

In clear cell renal cell carcinoma (ccRCC), cytoplasmic SPOP promotes the degradation of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway. This leads to the activation of AKT signaling, promoting cell survival and proliferation. Additionally, SPOP has been shown to degrade LATS1, a key component of the Hippo pathway, further contributing to tumorigenesis in kidney cancer.

SPOP as a Therapeutic Target

The dual role of SPOP in cancer necessitates distinct therapeutic strategies depending on the tumor type.

-

SPOP Inhibitors: In cancers where SPOP acts as an oncogene (e.g., ccRCC), inhibiting its activity is a promising approach. Small molecule inhibitors that disrupt the SPOP-substrate interaction have been developed and have shown preclinical efficacy in ccRCC models.

-

PROTACs (Proteolysis Targeting Chimeras): In cancers driven by SPOP loss-of-function mutations (e.g., prostate cancer), a novel strategy involves the development of PROTACs that can hijack the remaining E3 ligase machinery to degrade the stabilized oncoproteins. A "bridged" PROTAC strategy has been developed to recruit SPOP to degrade target proteins like BRD4.

-

Synthetic Lethality: In endometrial cancers with specific SPOP mutations that enhance BET protein degradation, a synthetic lethal approach using BET inhibitors has shown promise.

Quantitative Data on SPOP-Targeted Therapies

| Compound ID | Target | Cancer Type | Assay Type | IC50 / DC50 | Reference |

| 6b | SPOP-substrate interaction | ccRCC | Cell viability | ~10-20 µM | |

| 6lc | SPOP-substrate interaction | ccRCC | Colony formation | More potent than 6b | |

| DDO-4033 | SPOP | ccRCC | In vitro binding | Potent affinity | |

| MS479 (PROTAC) | BRD4 (via SPOP) | Colorectal Cancer | Protein degradation | DC50 in nM range | |

| DP1 (PROTAC) | BRD4 (via DCAF15) | Hematopoietic Cancers | Protein degradation | DC50 = 10.84 ± 0.92 µM | |

| JQ1 (BET inhibitor) | BET proteins | Endometrial Cancer (SPOP mutant) | In vivo tumor growth | 50 mg/kg |

Key Experimental Protocols

In Vitro Ubiquitination Assay

This assay is used to determine if a substrate is directly ubiquitinated by the SPOP-CUL3-RBX1 complex.

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):

-

E1 activating enzyme (e.g., 100 nM human UBE1)

-

E2 conjugating enzyme (e.g., 500 nM UbcH5a)

-

Ubiquitin (e.g., 10 µM)

-

Recombinant SPOP/CUL3/RBX1 complex (e.g., 200 nM)

-

Recombinant substrate protein (e.g., 1 µM)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis: Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using antibodies against the substrate protein and ubiquitin to detect polyubiquitinated forms of the substrate.

Cycloheximide (CHX) Chase Assay

This assay measures the half-life of a protein by inhibiting new protein synthesis and observing its degradation over time.

Methodology:

-

Cell Culture: Plate cells (e.g., prostate cancer cell line LNCaP for c-Myc degradation) and grow to 70-80% confluency.

-

Treatment: Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis.

-

Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes for a rapidly degraded protein like c-Myc).

-

Lysis and Analysis: Lyse the cells at each time point and analyze the protein levels of the substrate of interest by Western blotting.

-

Quantification: Quantify the band intensities and plot them against time to determine the protein's half-life. For example, induction of wild-type SPOP in LNCaP cells decreased the half-life of c-Myc from approximately 50 minutes to 25 minutes.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction between SPOP and its putative substrates in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing both SPOP and the substrate of interest in a non-denaturing lysis buffer (e.g., containing 0.5-1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to SPOP (or the tagged substrate) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer and analyze the eluate by Western blotting using an antibody against the substrate (or SPOP).

Future Perspectives

The intricate and context-dependent role of SPOP in cancer presents both challenges and opportunities for therapeutic development. Future research should focus on:

-

Identifying Novel Substrates: A comprehensive understanding of the SPOP degradome in different cancer types will be crucial for predicting therapeutic responses and identifying new therapeutic targets.

-

Developing More Specific Inhibitors: The development of highly specific and potent SPOP inhibitors with favorable pharmacokinetic properties is essential for their clinical translation.

-

Expanding PROTAC Strategies: Designing novel PROTACs that can effectively hijack SPOP or other E3 ligases to degrade a wider range of oncoproteins holds immense therapeutic potential.

-

Biomarker Discovery: Identifying reliable biomarkers to stratify patients who are most likely to respond to SPOP-targeted therapies will be critical for the success of clinical trials.

References

- 1. SPOP regulates prostate epithelial cell proliferation and promotes ubiquitination and turnover of c-MYC oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opposing effects of cancer type-specific SPOP mutations on BET protein degradation and sensitivity to BET inhibitors [dash.harvard.edu]

- 3. SPOP-mediated degradation of BRD4 dictates cellular sensitivity to BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Opposing effects of cancer type-specific SPOP mutations on BET protein degradation and sensitivity to BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spop-IN-2: A Targeted Approach to Modulating the AKT/ERK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Spop-IN-2, a potent and selective small molecule inhibitor of Speckle-type POZ protein (SPOP), and its impact on the critical AKT/ERK signaling pathways. SPOP, an E3 ubiquitin ligase adaptor protein, is frequently misregulated in various cancers, including clear-cell renal cell carcinoma (ccRCC), where it promotes tumorigenesis by targeting key tumor suppressor proteins for degradation. This compound, also known as compound E1, has emerged as a valuable tool for investigating SPOP biology and as a potential therapeutic agent. This document details the mechanism of action of this compound, presents quantitative data on its effects, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows.

Introduction to SPOP and its Role in AKT/ERK Signaling

Speckle-type POZ protein (SPOP) functions as a substrate recognition component of the CULLIN3-RING E3 ubiquitin ligase complex. In normal cellular homeostasis, SPOP is primarily localized in the nucleus and plays a tumor-suppressive role by mediating the ubiquitination and subsequent proteasomal degradation of various oncoproteins. However, in certain cancers, such as clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm. This cytoplasmic SPOP acts as an oncogene by targeting several tumor suppressor proteins for degradation.

Two critical substrates of cytoplasmic SPOP are Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7). PTEN is a well-known tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a central pathway for cell survival and proliferation. DUSP7 is a phosphatase that specifically dephosphorylates and inactivates Extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK pathway that governs cell growth and differentiation.

By promoting the degradation of PTEN and DUSP7, cytoplasmic SPOP leads to the hyperactivation of the AKT and ERK signaling pathways, respectively, thereby driving cancer cell proliferation and survival.

This compound: A Selective SPOP Inhibitor

This compound (also referred to as compound E1) is a β-lactam derivative that acts as a selective inhibitor of SPOP. It was developed through the structural optimization of a previous SPOP inhibitor, 6lc. This compound functions by disrupting the interaction between SPOP and its substrates.

Quantitative Data

This compound has been demonstrated to effectively inhibit SPOP function, leading to the stabilization of its substrates and the subsequent downregulation of AKT and ERK signaling. The following tables summarize the available quantitative data.

| Inhibitor | IC50 (μM) | Target | Assay | Reference |

| This compound (E1) | 0.58 | SPOP | SPOP-substrate interaction | [1] |

Table 1: Inhibitory Potency of this compound

The inhibitory effect of SPOP inhibitors on downstream signaling has been demonstrated to be dose-dependent. Treatment of ccRCC cell lines with the SPOP inhibitor 6lc, a precursor to this compound, resulted in a dose-dependent decrease in the phosphorylation of AKT and ERK, and a corresponding increase in the protein levels of PTEN and DUSP7.

| Cell Line | Treatment | Concentration Range | Effect on p-AKT | Effect on p-ERK | Effect on PTEN | Effect on DUSP7 | Reference |

| ccRCC | SPOP inhibitor (6lc) | Dose-response | Decreased | Decreased | Increased | Increased | [2][3] |

Table 2: Dose-Dependent Effects of SPOP Inhibition on AKT/ERK Pathway Components

Signaling Pathway and Mechanism of Action

The following diagram illustrates the impact of cytoplasmic SPOP on the AKT and ERK signaling pathways and the mechanism by which this compound counteracts these effects.

Caption: this compound inhibits SPOP, preventing PTEN and DUSP7 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the AKT/ERK signaling pathway. These protocols are based on standard laboratory procedures and findings from related studies.

Cell Culture and Treatment

-

Cell Lines: ccRCC cell lines such as A498 and OS-RC-2 are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

This protocol is for assessing the protein levels of p-AKT, total AKT, p-ERK, total ERK, PTEN, and DUSP7.

Caption: Workflow for Western Blot analysis.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: BCA protein assay kit.

-

Electrophoresis: 10% SDS-PAGE gel.

-

Transfer: Proteins transferred to a PVDF membrane.

-

Blocking: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibodies: Incubate overnight at 4°C with specific primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-ERK (Thr202/Tyr204), mouse anti-ERK, rabbit anti-PTEN, rabbit anti-DUSP7).

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG for 1 hour at room temperature.

-

Detection: Enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation (Co-IP)

This protocol is to verify the interaction between SPOP and its substrates (e.g., PTEN).

Caption: Co-Immunoprecipitation workflow.

-

Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

-

Antibodies: Anti-SPOP antibody for immunoprecipitation and anti-PTEN antibody for Western blot detection. Control IgG of the same isotype is used as a negative control.

-

Beads: Protein A/G agarose or magnetic beads.

In Vivo Ubiquitination Assay

This assay determines if SPOP inhibition affects the ubiquitination of its substrates.

-

Procedure:

-

Transfect HEK293T cells with plasmids encoding His-tagged ubiquitin, FLAG-tagged PTEN, and HA-tagged SPOP.

-

Treat cells with this compound or vehicle control.

-

Treat with the proteasome inhibitor MG132 for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Lyse cells under denaturing conditions (e.g., with 1% SDS).

-

Dilute lysates and perform immunoprecipitation for FLAG-PTEN.

-

Analyze the immunoprecipitates by Western blotting using an anti-His antibody to detect ubiquitinated PTEN.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

-

Procedure:

-

Seed a low number of ccRCC cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Treat cells with various concentrations of this compound or vehicle control.

-

Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Conclusion

This compound is a valuable chemical probe for studying the role of SPOP in cellular signaling and a promising lead compound for the development of targeted cancer therapies. Its ability to disrupt the SPOP-substrate interaction leads to the stabilization of tumor suppressors PTEN and DUSP7, resulting in the inhibition of the pro-survival AKT and ERK signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and other SPOP inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of targeting SPOP in ccRCC and other malignancies characterized by SPOP dysregulation.

References

Methodological & Application

Application Notes and Protocols for Spop-IN-2 in ccRCC Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Spop-IN-2, a small molecule inhibitor of Speckle-type POZ protein (SPOP), in clear cell renal cell carcinoma (ccRCC) cell lines. The information compiled herein is based on existing literature regarding SPOP's role in ccRCC and the mechanism of action of similar SPOP inhibitors.

Introduction

Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase substrate adaptor that is frequently overexpressed and localized in the cytoplasm of clear cell renal cell carcinoma (ccRCC) cells.[1][2] In this cellular compartment, SPOP targets several tumor suppressor proteins, including PTEN, DUSP7, and LATS1, for proteasomal degradation.[3][4][5] The degradation of these proteins leads to the hyperactivation of pro-tumorigenic signaling pathways, most notably the PI3K/AKT and ERK pathways, which drive ccRCC progression.

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between SPOP and its substrates. By preventing the SPOP-mediated degradation of tumor suppressors, this compound aims to restore their function, thereby inhibiting the downstream oncogenic signaling and suppressing the growth of ccRCC cells.

Mechanism of Action

In ccRCC, hypoxic conditions, often driven by mutations in the Von Hippel-Lindau (VHL) gene, lead to the stabilization of Hypoxia-Inducible Factors (HIFs). HIFs, in turn, transcriptionally upregulate SPOP. The resulting overexpression and cytoplasmic accumulation of SPOP lead to the ubiquitination and subsequent degradation of key tumor suppressor proteins.

This compound intervenes by binding to SPOP and blocking its ability to recognize and bind to its substrates. This leads to the accumulation of PTEN, DUSP7, and other tumor suppressors, which in turn dephosphorylate and inactivate AKT and ERK, respectively. The inhibition of these pathways ultimately results in decreased cell proliferation and survival of ccRCC cells.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a dual HDAC1/SPOP inhibitor, HS-2, in various ccRCC cell lines, which can provide a reference for estimating the effective concentration range for this compound.

| Cell Line | IC50 (µM) of HS-2 |

| A498 | 1.6 |

| Caki-2 | 1.8 |

| 769-P | < 10 |

| OS-RC-2 | < 10 |

| Ketr-3 | < 10 |

Note: The IC50 values for this compound should be determined empirically for each ccRCC cell line of interest.

Experimental Protocols

Cell Culture of ccRCC Cell Lines

A variety of ccRCC cell lines can be used to study the effects of this compound. Commonly used lines include A498, 786-O, Caki-2, 769-P, and OS-RC-2.

Materials:

-

ccRCC cell lines (e.g., A498, 786-O, Caki-2)

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture ccRCC cells in the appropriate complete growth medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Cell Viability Assay

This protocol is designed to determine the effect of this compound on the viability of ccRCC cells and to calculate the IC50 value.

Materials:

-

ccRCC cells

-

This compound stock solution

-

96-well plates

-

Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

-

Plate reader

Protocol:

-

Seed ccRCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. It is advisable to include a DMSO-only control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the protein levels of SPOP substrates (e.g., PTEN, DUSP7) and downstream signaling molecules (e.g., p-AKT, p-ERK).

Materials:

-

ccRCC cells

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PTEN, anti-DUSP7, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-SPOP, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed ccRCC cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a DMSO control.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of SPOP in ccRCC

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SPOP promotes ubiquitination and degradation of LATS1 to enhance kidney cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

SPOP-IN-2: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract